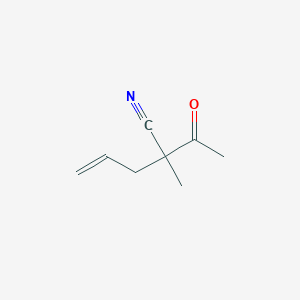

2-Acetyl-2-methylpent-4-enenitrile

Description

Historical Development of Synthetic Methodologies for Nitrile- and Alkene-Containing Compounds.

The synthesis of molecules containing nitrile and alkene functionalities has a rich and extensive history in organic chemistry, with numerous methods developed to install these valuable groups. The preparation of nitriles, organic compounds containing a cyano (-C≡N) group, has been a subject of study for over a century. thieme-connect.com One of the earliest and most fundamental methods is the Kolbe nitrile synthesis, which involves the reaction of an alkyl halide with a metal cyanide. wikipedia.org This nucleophilic substitution reaction remains a cornerstone of nitrile synthesis. wikipedia.org Over time, methodologies have expanded significantly to include the dehydration of primary amides and aldoximes, the hydrocyanation of alkenes, and the Sandmeyer reaction for the synthesis of aryl nitriles. Current time information in Lewis County, US.nih.govmdpi.com Modern advancements have focused on developing milder and more general methods, such as the conversion of carboxylic acids to nitriles and the use of less toxic cyanide sources. thieme-connect.comCurrent time information in Lewis County, US.

The synthesis of alkenes, hydrocarbons containing at least one carbon-carbon double bond, has an equally profound history. aksci.comangelpharmatech.com Early methods relied heavily on elimination reactions, such as the dehydrohalogenation of alkyl halides and the dehydration of alcohols, often requiring harsh conditions. tib.eubeilstein-journals.org The 20th century saw the development of more controlled and stereoselective methods, including the Wittig reaction, which utilizes phosphorus ylides to convert ketones and aldehydes into alkenes, and the Julia and Peterson olefinations. aksci.comacs.org The advent of transition-metal catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Negishi reactions, further revolutionized alkene synthesis, allowing for the precise construction of complex olefinic structures. More recent developments include alkene metathesis, which provides a powerful tool for the formation of carbon-carbon double bonds. acs.org

The simultaneous presence of both nitrile and alkene functionalities in a single molecule, such as 2-Acetyl-2-methylpent-4-enenitrile, presents unique synthetic challenges and opportunities, requiring a careful selection of compatible reagents and reaction conditions that tolerate both reactive groups.

Structural Features and Functional Group Interplay in this compound.

This compound is a fascinating molecule from a structural standpoint, possessing a unique convergence of functional groups that dictate its chemical reactivity.

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 98593-16-9 |

This data is compiled from publicly available chemical supplier information. angelpharmatech.com

The core of the molecule is a quaternary carbon atom, which is substituted with four different groups: an acetyl group (-COCH₃), a methyl group (-CH₃), a nitrile group (-C≡N), and an allyl group (-CH₂CH=CH₂). This quaternary center imparts significant steric hindrance around it.

The interplay between the functional groups is key to understanding the molecule's chemical behavior:

The α-Cyano Ketone Moiety: The acetyl and nitrile groups are positioned on the same carbon atom, forming an α-cyano ketone. The electron-withdrawing nature of both the carbonyl oxygen and the nitrile nitrogen makes the α-proton (on the methyl of the acetyl group) and the protons on the carbon adjacent to the nitrile potentially acidic, although in this case, there are no α-protons on the quaternary center itself. The carbonyl group can act as a nucleophilic site (via the oxygen lone pairs) or an electrophilic site (at the carbonyl carbon). tib.eu The nitrile group is also electrophilic at the carbon atom and can undergo nucleophilic addition. nih.gov

The Allyl Group: The terminal alkene provides a site for a wide range of reactions, including electrophilic addition, hydrogenation, oxidation, and transition-metal catalyzed cross-coupling reactions. acs.org Its presence allows for the introduction of further complexity at a position removed from the sterically congested quaternary center.

Steric and Electronic Effects: The combination of a sterically demanding quaternary center and the presence of multiple electron-withdrawing and reactive functional groups creates a complex electronic environment. The reactivity of any one functional group will be influenced by the presence of the others, potentially requiring chemoselective reaction conditions to target a specific site. For instance, reactions at the ketone or nitrile could be sterically hindered, while the alkene remains more accessible.

Significance of Multifunctional Building Blocks in Advanced Chemical Synthesis.

Multifunctional building blocks are organic compounds that possess several functional groups, which can be selectively manipulated during a synthetic sequence. chemicalbook.comontosight.ai These molecules are of immense importance in modern organic synthesis for several reasons:

Synthetic Efficiency: They allow for the rapid construction of molecular complexity from a single starting material, often reducing the number of synthetic steps, which in turn saves time, resources, and reduces waste. ontosight.ai

Divergent Synthesis: A single multifunctional building block can serve as a common intermediate for the synthesis of a diverse library of related compounds. By choosing which functional group to react, chemists can create a wide array of analogs for applications in areas like medicinal chemistry and materials science. orgsyn.org

Access to Complex Architectures: The strategic placement of functional groups in a building block can facilitate intramolecular reactions, leading to the formation of complex cyclic and polycyclic systems that would be challenging to construct through other means. acs.org

This compound is a prime conceptual example of a multifunctional building block. Its three distinct functional groups (ketone, nitrile, alkene) offer multiple handles for subsequent chemical transformations. For example, the ketone could be used for aldol (B89426) condensations or reductions, the nitrile could be hydrolyzed to a carboxylic acid or reduced to an amine, and the alkene could undergo various addition or cross-coupling reactions. nih.govacs.orgyoutube.com The quaternary center also provides a fixed stereocenter if the molecule is resolved into its enantiomers, which is a highly desirable feature in the synthesis of chiral drugs and natural products. wikipedia.org While specific applications of this compound in complex syntheses are not widely documented in the literature, its structure suggests significant potential as a versatile tool for the efficient construction of intricate molecular targets.

Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-2-methylpent-4-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-4-5-8(3,6-9)7(2)10/h4H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMHNAPTVHVDCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(CC=C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 2 Acetyl 2 Methylpent 4 Enenitrile

Established Reaction Pathways and Optimization for Stereocontrol

Established methods for constructing α-quaternary nitriles typically rely on nucleophilic substitution reactions. A primary route involves the α-alkylation of a pre-existing α-cyanoketone. For the synthesis of 2-Acetyl-2-methylpent-4-enenitrile, this would involve the allylation of a deprotonated 2-acetyl-2-methylpropanenitrile precursor. The use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride is crucial for generating the requisite enolate intermediate.

Another classical approach is the nucleophilic addition of a cyanide source to a suitable electrophile, such as an α,β-unsaturated ketone, followed by alkylation. However, controlling the regioselectivity of both the cyanide addition and the subsequent allylation can be challenging. Stereocontrol in these established pathways often necessitates the use of chiral auxiliaries, which are covalently bonded to the substrate to direct the approach of the incoming electrophile, and are later cleaved to yield the enantiomerically enriched product wikipedia.org.

Investigation of Key Intermediates and Transition States in Formation

The formation of this compound via the α-allylation of a cyanoketone precursor proceeds through a key enolate intermediate. The geometry of this enolate, which can exist as either the E or Z isomer, is critical in substrate-controlled diastereoselective reactions. The cation associated with the enolate (e.g., Li+, Na+) plays a significant role in coordinating both the enolate and the incoming allyl halide, influencing the facial selectivity of the alkylation through a closed or open transition state. Computational studies on analogous systems help elucidate the energetic favorability of these transition states, guiding the choice of solvent and counterion to optimize stereochemical outcomes.

In reactions involving chiral auxiliaries, such as Evans oxazolidinones adapted for this scaffold, the intermediate forms a rigid, chelated structure wikipedia.org. This conformation effectively blocks one face of the nucleophilic carbon, forcing the electrophile (allyl bromide) to approach from the less hindered side, thereby establishing the desired stereochemistry at the quaternary center.

Regioselective and Stereoselective Control in Carbon-Carbon Bond Formation

Achieving high regioselectivity in the allylation of ketone enolates is paramount, as competition between C-alkylation and O-alkylation can reduce the yield of the desired product. The choice of solvent, temperature, and counterion are critical factors. Harder cations like Na+ tend to favor C-alkylation, particularly in non-polar solvents.

Stereoselective synthesis of the quaternary center is a more formidable challenge. Asymmetric allylic alkylation (AAA) reactions catalyzed by transition metals represent a powerful strategy. mdpi.comacs.org. In these reactions, a prochiral nucleophile attacks a π-allyl metal complex. The stereochemical outcome is determined by the chiral ligand coordinated to the metal center, which differentiates between the two enantiotopic faces of the nucleophile. Molybdenum-based catalyst systems, for instance, have shown exceptional performance in creating vicinal quaternary and tertiary stereocenters with high stereocontrol in related systems acs.org.

| Strategy | Key Parameters | Outcome | Reference |

| Chiral Auxiliary | Use of Evans oxazolidinone derivative | High diastereoselectivity | wikipedia.org |

| Asymmetric Allylic Alkylation | Molybdenum catalyst with bispyridylamide ligand | High enantioselectivity and regioselectivity | acs.org |

| Substrate Control | Enolate geometry, solvent, counterion | Variable stereoselectivity | N/A |

Emerging Catalytic Approaches for Efficient Synthesis

Modern synthetic chemistry has moved towards catalytic methods that offer greater efficiency, atom economy, and stereocontrol. These emerging approaches are highly applicable to the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Processes (e.g., Copper, Palladium) for Olefin and Nitrile Functionalization

Transition metal catalysis offers powerful tools for constructing the key bonds in this compound. Palladium-catalyzed allylic alkylation is a well-established method for forming the crucial C-C bond between the quaternary center and the allyl group mdpi.com. This reaction typically involves the reaction of an enolate with an allylic electrophile, such as allyl acetate, in the presence of a Pd(0) catalyst. The mechanism proceeds via a π-allyl palladium intermediate, with chiral phosphine ligands enabling high levels of enantioselectivity. mdpi.com.

Copper catalysis has emerged as a potent alternative for nitrile functionalization. A notable copper-catalyzed hydrocyanation method allows for the synthesis of β,γ-unsaturated nitriles bearing α-all-carbon quaternary centers from allene precursors beilstein-journals.org. This process involves the hydroalumination of an allene followed by a regio- and stereoselective reaction with an electrophilic cyanating agent like p-toluenesulfonyl cyanide (TsCN) beilstein-journals.org. This strategy could be adapted to install the nitrile and allyl groups simultaneously with high selectivity.

| Catalyst System | Reaction Type | Substrates | Key Advantage | Reference |

| Pd(0) / Chiral Ligand | Asymmetric Allylic Alkylation | Ketone enolate, Allyl acetate | High enantioselectivity | mdpi.com |

| Cu(I) / DIBAL-H | Formal Hydrocyanation | Disubstituted allenes, TsCN | High regio- and E-selectivity | beilstein-journals.org |

| Mo / Chiral Ligand | Asymmetric Allylic Alkylation | Malonate nucleophiles, Allylic electrophiles | Forms electrophile-derived quaternary center | acs.org |

Organocatalytic and Biocatalytic Strategies for Enantioselective Synthesis

Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative for enantioselective synthesis. Chiral amine or thiourea-based catalysts can activate substrates for conjugate addition reactions, which could be employed to construct the quaternary center nih.gov. For example, a chiral isothiourea catalyst could be used to generate a reactive acyl ammonium intermediate that undergoes a stereoselective rearrangement or addition to install the allyl group.

Biocatalysis leverages the inherent selectivity of enzymes to perform challenging chemical transformations under mild conditions. Laccase enzymes, for instance, have been used in the synthesis of nitrile-bearing all-carbon quaternary stereocenters through the oxidation of catechols to form reactive o-quinones, which then undergo a 1,4-addition with a nitrile-containing nucleophile nih.gov. While requiring a different retrosynthetic approach, this highlights the potential of enzymes to create the target scaffold with high selectivity nih.gov. Nitrilase enzymes can also be integrated with other catalytic cycles, offering mild conditions for nitrile group transformations manchester.ac.ukresearchgate.net.

Photoredox and Electrochemical Methods in C-C and C-N Bond Construction

Photoredox and electrochemical catalysis utilize light or electricity, respectively, to drive chemical reactions by generating highly reactive radical intermediates under mild conditions. These methods are particularly well-suited for C-C and C-N bond formation.

A photoredox-catalyzed approach to this compound could involve the generation of a radical at the α-position of the cyanoketone precursor via single-electron transfer (SET). This radical could then be intercepted by an allyl donor. Alternatively, visible-light-mediated processes can generate nitrile oxides from hydroxyimino acids, which could participate in cycloaddition or other bond-forming reactions rsc.org. The integration of photoredox catalysis with biocatalysis is a particularly promising frontier, where an enzyme can generate an intermediate that is then functionalized via a light-driven process, combining high selectivity with novel reactivity manchester.ac.ukresearchgate.net. Electrochemical methods offer a similar advantage, enabling oxidative or reductive processes that can be precisely controlled to generate desired intermediates for C-C and C-N bond construction.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry is crucial for developing environmentally benign synthetic processes. For a compound like this compound, this would involve designing routes that minimize hazardous substances, reduce energy consumption, and maximize the incorporation of raw materials into the final product.

Solvent-Free and Aqueous Reaction Media

The use of solvent-free conditions or aqueous media is a cornerstone of green synthesis, aiming to reduce or eliminate the use of volatile organic compounds (VOCs) that are often toxic and environmentally harmful. In a solvent-free reaction, the reactants themselves act as the solvent, which can lead to higher reaction rates and simpler purification processes. Aqueous synthesis, on the other hand, utilizes water as a safe and abundant solvent.

A comprehensive search of scientific databases and chemical literature did not yield specific examples or studies detailing the synthesis of this compound in either solvent-free or aqueous reaction media. While these techniques are theoretically applicable, their practical application and optimization for this specific nitrile compound have not been reported.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.comscranton.edu The formula for calculating percent atom economy is:

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 jocpr.com

To evaluate the atom economy of a synthetic route for this compound, detailed information about the specific reactants and stoichiometry of the reaction is required. As no established synthetic routes for this compound are detailed in the available literature, a quantitative analysis of its atom economy cannot be performed. Consequently, a discussion on waste minimization strategies for its synthesis remains speculative without concrete reaction pathways to analyze.

The following table illustrates a hypothetical analysis of atom economy, which would be populated with actual data from a specific synthetic route if it were available.

| Reactant A | Reactant B | Desired Product (this compound) | Byproduct(s) | % Atom Economy |

| Formula | Formula | C₈H₁₁NO | Formula(s) | Calculated Value |

| MW | MW | 137.18 g/mol | MW(s) |

Without published synthetic methodologies, a detailed and accurate assessment of the green chemistry aspects of this compound synthesis is not possible at this time. Further research and publication in this specific area are needed to provide the data required for a thorough analysis.

Elucidation of Reactivity and Mechanistic Pathways of 2 Acetyl 2 Methylpent 4 Enenitrile

Electrophilic and Radical Transformations of the Alkene Functionality

The alkene moiety in 2-Acetyl-2-methylpent-4-enenitrile is susceptible to both electrophilic and radical attacks due to the presence of the electron-rich carbon-carbon double bond.

The double bond can undergo oxidative cleavage when treated with strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). Ozonolysis, followed by a reductive or oxidative workup, can yield aldehydes, ketones, or carboxylic acids, effectively cleaving the molecule at the site of the double bond.

Functional group interconversions of the alkene include reactions such as hydrogenation, which would saturate the double bond to form 2-acetyl-2-methylpentanenitrile. Halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) would lead to the formation of a dihaloalkane.

Specific experimental data on the cleavage or functional group interconversions of the alkene in this compound is not available in the provided search results.

The allylic position of the alkene (the carbon atom adjacent to the double bond) is a site for potential functionalization through radical or other mechanisms. Reactions such as allylic halogenation with N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at the allylic position. This can then serve as a handle for further synthetic modifications.

The search did not yield specific mechanistic studies on the allylic functionalization of this compound.

Pericyclic and Cycloaddition Reactions Involving the Unsaturated System

The conjugated system of the alkene and the nitrile or ketone in this compound could potentially participate in pericyclic and cycloaddition reactions. For example, the alkene could act as a dienophile in a Diels-Alder reaction if a suitable diene is present. The feasibility of such reactions would depend on the electronic properties and steric hindrance of the molecule.

No specific information regarding pericyclic or cycloaddition reactions involving this compound was found in the search results.

Rearrangement Reactions and Associated Mechanistic Insights

The structure of this compound incorporates a 1,5-diene-like system within its backbone (the allyl group and the enolizable acetyl group), making it a candidate for sigmatropic rearrangements.

Hypothetical Rearrangement Pathways:

Oxy-Cope Rearrangement: The presence of an enolizable acetyl group at a position homoallylic to the vinyl group suggests the possibility of an Oxy-Cope rearrangement. Under thermal conditions or with base catalysis, this compound could potentially enolize to form an intermediate that can undergo a ncert.nic.inncert.nic.in-sigmatropic shift. The resulting enol would then tautomerize to the more stable ketone. The driving force for this reaction would be the formation of a thermodynamically more stable, conjugated system.

Anionic Oxy-Cope Rearrangement: A base-catalyzed deprotonation of the α-carbon could lead to an enolate, which would be a substrate for a more rapid anionic Oxy-Cope rearrangement. The negative charge on the oxygen atom would significantly accelerate the ncert.nic.inncert.nic.in-sigmatropic shift.

Claisen-type Rearrangements: While a classic Claisen rearrangement involves an allyl vinyl ether, analogous rearrangements could be envisioned. For instance, if the acetyl group were to form a ketene (B1206846) acetal (B89532) with an external alcohol, a subsequent Claisen rearrangement could be a plausible pathway, although this would involve intermolecular reactions rather than a direct intramolecular rearrangement of the parent molecule.

Mechanistic Considerations:

The mechanisms of these hypothetical rearrangements would likely proceed through a concerted, pericyclic transition state. The stereochemistry of the starting material, if chiral, would be expected to influence the stereochemistry of the product, consistent with the principles of sigmatropic rearrangements. The chair-like transition state is generally favored in such rearrangements, which would dictate the stereochemical outcome.

Due to the lack of experimental data, a detailed mechanistic analysis with supporting evidence such as kinetic studies, isotopic labeling, or computational modeling for this compound cannot be provided.

Structure-Reactivity Relationship Analysis

A structure-reactivity analysis for this compound remains speculative without experimental data. However, we can theorize how its structural components would influence its reactivity in the context of the aforementioned rearrangements.

Influence of Substituents:

Acetyl and Nitrile Groups: Both the acetyl (CH₃CO) and nitrile (CN) groups are electron-withdrawing. Their presence on the quaternary carbon atom would have several effects:

They increase the acidity of the α-proton of the acetyl group, facilitating enolization or enolate formation, which is a prerequisite for the Oxy-Cope rearrangement.

They would influence the electronic nature of the transition state in a potential sigmatropic rearrangement.

Methyl Group: The methyl group (CH₃) on the quaternary carbon provides steric bulk, which could influence the preferred conformation of the transition state in a rearrangement. It might also have a modest electronic effect through hyperconjugation.

Allyl Group: The terminal vinyl group of the allyl substituent is essential for the molecule to participate in sigmatropic rearrangements like the Cope rearrangement.

Hypothetical Reactivity Data:

Without experimental findings, it is impossible to present a data table of research findings. A hypothetical table might compare the reaction rates or yields of rearrangement for this compound with analogues that have different substituents at the quaternary carbon. For example, one could predict how replacing the methyl group with a larger alkyl group might sterically hinder the rearrangement, or how replacing the acetyl group with a less electron-withdrawing group might decrease the rate of an anionic Oxy-Cope rearrangement. However, such a table would be purely conjectural.

| Compound | Rearrangement Type | Predicted Relative Rate | Rationale |

| This compound | Anionic Oxy-Cope | (Baseline) | Presence of electron-withdrawing acetyl and nitrile groups facilitates enolate formation. |

| 2-Benzoyl-2-methylpent-4-enenitrile | Anionic Oxy-Cope | Slower | Phenyl group is less effective at stabilizing the enolate compared to the acetyl group. |

| 2-Acetyl-2-ethylpent-4-enenitrile | Anionic Oxy-Cope | Slower | Increased steric hindrance from the ethyl group in the transition state. |

This table is purely illustrative of the type of data that would be necessary for a structure-reactivity analysis and is not based on actual experimental results.

Advanced Spectroscopic and Analytical Methodologies for Structural and Stereochemical Analysis

Computational Chemistry and Theoretical Investigations of 2 Acetyl 2 Methylpent 4 Enenitrile

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

No specific Density Functional Theory (DFT) studies on 2-Acetyl-2-methylpent-4-enenitrile were identified in the available literature. Consequently, there is no published data regarding its optimized molecular geometry, electronic structure, or energetic properties derived from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

A search for Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for this compound, did not yield any specific studies. Such analyses are crucial for predicting the compound's reactivity, including its susceptibility to nucleophilic or electrophilic attack, but have not been reported for this molecule.

Transition State Modeling and Reaction Pathway Elucidation

There are no available studies that model the transition states or elucidate reaction pathways involving this compound. This includes, but is not limited to, investigations into its synthesis, degradation, or potential reactions with other molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Applications of 2 Acetyl 2 Methylpent 4 Enenitrile As a Synthetic Intermediate and Building Block

Synthesis of Complex Polyketides and Natural Products

The synthesis of polyketides and other natural products often presents significant challenges due to their intricate stereochemistry and complex carbon skeletons. While direct evidence of the use of 2-Acetyl-2-methylpent-4-enenitrile in the total synthesis of specific polyketides is not extensively documented in publicly available literature, its structural motifs are analogous to key fragments employed in established synthetic strategies. The principles of polyketide synthesis often involve the iterative coupling of smaller, functionalized building blocks.

Convergent synthesis, a strategy that involves the independent synthesis of complex fragments followed by their strategic coupling, is a powerful approach for the efficient construction of large and complex molecules. The structure of this compound makes it an ideal candidate for such approaches. Its vinyl group can participate in various coupling reactions, such as cross-coupling or metathesis, to link with other fragments. The acetyl and nitrile functionalities can then be elaborated to introduce further complexity and build the carbon backbone characteristic of polyketides.

Table 1: Potential Convergent Synthetic Strategies

| Fragment A (Derived from this compound) | Fragment B | Coupling Reaction | Resulting Intermediate |

| Organometallic reagent from the vinyl group | Aldehyde or Ketone | Nucleophilic Addition | Secondary or Tertiary Alcohol |

| Alkene | Alkene | Cross-Metathesis | Extended Unsaturated System |

| Halogenated derivative | Organoboron or Organotin reagent | Suzuki or Stille Coupling | Biaryl or Conjugated System |

This table illustrates hypothetical convergent strategies where a fragment derived from this compound could be employed.

Achieving precise stereochemical control is paramount in the synthesis of biologically active natural products. While specific examples involving this compound are scarce, the principles of asymmetric synthesis can be readily applied to this building block. The ketone functionality can be subjected to stereoselective reduction or alkylation reactions to set a chiral center. Furthermore, the alkene can be dihydroxylated or epoxidized asymmetrically, introducing additional stereocenters with high fidelity. These stereochemically defined intermediates can then be carried forward in the synthesis of complex targets.

Construction of Advanced Heterocyclic Scaffolds

Heterocyclic compounds are ubiquitous in medicinal chemistry and material science due to their diverse biological activities and unique electronic properties. The functional groups present in this compound provide multiple avenues for its conversion into a variety of heterocyclic systems.

The nitrile and ketone functionalities of this compound are precursors to a wide range of heterocycles. For instance, condensation reactions of the ketone with hydrazines or hydroxylamines can yield pyrazoles and isoxazoles, respectively. The nitrile group can be hydrolyzed to a carboxylic acid, which can then be used to form lactones or lactams. These heterocyclic cores are prevalent in many pharmaceuticals and functional materials. The development of novel synthetic methodologies to access these scaffolds from readily available starting materials like this compound is an active area of research. Heterocycles are of fundamental importance to medicinal chemists, and their use can expand the chemical space for drug discovery programs. openmedicinalchemistryjournal.comnih.govub.edu

The pentenenitrile backbone of this compound offers the potential for the construction of unique and novel ring systems. Intramolecular cyclization reactions, such as radical cyclizations onto the alkene or nitrile group, could lead to the formation of carbocyclic or heterocyclic rings with appended functionality. These novel scaffolds could exhibit interesting biological profiles or material properties that are yet to be explored.

Development of Agrochemical and Pharmaceutical Precursors

The development of new agrochemicals and pharmaceuticals often relies on the availability of versatile chemical building blocks. The structural features of this compound make it a promising precursor for both sectors. Many biologically active compounds contain five- or six-membered rings, which can be synthesized from acyclic precursors through cyclization reactions.

The presence of a nitrile group is significant, as this functionality is found in numerous pharmaceuticals and can be converted into other important functional groups such as amines and carboxylic acids. While specific commercial applications of this compound as a direct precursor are not widely publicized, its potential is evident from the common structural motifs it shares with known active ingredients. The central role of heterocycles in the modern design of drugs and agrochemicals is well-established. mdpi.com

Structure-Activity Relationship (SAR) Studies for Chemical Scaffold Optimization

While direct and extensive Structure-Activity Relationship (SAR) studies specifically detailing the biological activities of a broad series of this compound derivatives are not widely published, the inherent functionalities of the molecule make it a highly promising scaffold for such investigations. The strategic placement of a ketone, a nitrile, and an alkene group allows for systematic modifications to probe the structural requirements for biological activity.

The core structure of this compound can be systematically modified at several key positions to generate a library of analogues for SAR studies. These modifications can include:

Modification of the Ketone Group: The acetyl group can be reduced to a secondary alcohol, which introduces a new chiral center and hydrogen bonding capabilities. Alternatively, it can be reacted with various Grignard reagents to introduce a range of alkyl or aryl substituents, leading to tertiary alcohols. These changes can significantly impact the molecule's polarity, size, and ability to interact with biological targets.

Transformation of the Nitrile Group: The nitrile functionality is a versatile precursor for other important functional groups. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. Each of these transformations dramatically alters the electronic and steric properties of the molecule, influencing its potential biological interactions.

Derivatization of the Alkene Group: The terminal double bond is amenable to a wide array of chemical reactions, including hydrogenation to the saturated analogue, epoxidation to form an oxirane ring, or dihydroxylation to yield a diol. These modifications can be used to explore the importance of the unsaturation for a given biological activity and to introduce new points of interaction.

The resulting library of compounds, each with a specific and controlled structural variation from the parent this compound, could then be screened against various biological targets to identify key structural features responsible for activity. This systematic approach is fundamental to the process of lead optimization in drug discovery.

Exploration in Polymer Chemistry and Advanced Materials

The bifunctional nature of this compound, possessing both a polymerizable alkene group and reactive ketone and nitrile functionalities, positions it as a compelling monomer for the synthesis of functional polymers and advanced materials. Although this area of research is still in its early stages, the potential applications are significant.

The terminal double bond of this compound allows for its incorporation into polymer chains via various polymerization techniques, such as free radical polymerization or controlled radical polymerization methods. The resulting polymers would feature pendant acetyl and nitrile groups along the polymer backbone.

Potential Properties and Applications of Polymers Derived from this compound:

| Polymer Property | Potential Application |

| Pendant Ketone and Nitrile Groups | Post-polymerization modification, cross-linking, metal ion chelation, sites for grafting other molecules. |

| Increased Polarity | Adhesives, coatings, and specialty membranes with tailored surface properties. |

| Chirality (if resolved) | Chiral stationary phases for chromatography, enantioselective catalysts. |

The pendant functional groups offer a versatile platform for further chemical modification. For instance, the ketone groups could be used for cross-linking the polymer chains to enhance mechanical strength and thermal stability. The nitrile groups could be hydrolyzed to carboxylic acid groups, imparting ion-exchange properties to the material, or they could be used to coordinate with metal ions for catalytic or sensing applications.

The development of polymers from this compound opens up possibilities for creating novel materials with tailored properties for a range of applications, from functional coatings and adhesives to advanced materials for separation technologies and catalysis. Further research into the polymerization behavior of this monomer and the characterization of the resulting polymers is needed to fully realize its potential in materials science.

Future Perspectives and Interdisciplinary Research Directions

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization for 2-Acetyl-2-methylpent-4-enenitrile.

The synthesis of complex molecules such as this compound, which features a sterically hindered quaternary carbon, can be a significant challenge. Traditional methods of reaction optimization are often time-consuming and rely heavily on trial and error. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate the vast parameter space of chemical reactions. nih.govnih.gov

ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with remarkable accuracy. nih.govresearchgate.net For the synthesis of this compound, an ML-driven approach could be employed to optimize key reaction variables. This includes identifying the optimal catalyst, solvent, temperature, and reaction time to maximize yield and selectivity. By building predictive models, researchers can significantly reduce the number of experiments required, accelerating the discovery of efficient synthetic routes. beilstein-journals.orgresearchgate.net

One can envision a closed-loop system where an automated synthesis robot performs a small number of initial experiments. nih.gov The real-time data from these experiments would be fed into an ML algorithm, which then suggests the next set of reaction conditions to explore. This iterative process of experimentation and prediction can rapidly converge on the optimal conditions for synthesizing this compound.

| AI/ML Application Area | Potential Impact on this compound Synthesis |

| Reaction Prediction | Predict the feasibility and outcome of novel synthetic routes to the target molecule. |

| Optimization of Conditions | Identify optimal catalysts, reagents, and conditions for known reactions to improve yield and reduce byproducts. rsc.org |

| Automated Synthesis | Enable high-throughput screening of reaction conditions using robotic platforms guided by ML. researchgate.net |

| Retrosynthetic Analysis | Propose novel and efficient synthetic pathways starting from commercially available precursors. youtube.com |

Mechanistic Understanding at the Quantum Chemical Level for Enhanced Selectivity.

A deep understanding of reaction mechanisms is crucial for developing highly selective synthetic methods. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide invaluable insights into the intricate details of chemical transformations. nih.gov These computational methods can be used to model the transition states and intermediates of a reaction, elucidating the factors that govern its selectivity.

For the synthesis of this compound, quantum chemical studies could be employed to understand the mechanism of the key bond-forming reactions. For instance, in a Michael addition to form the pentenenitrile backbone, calculations could reveal the preferred geometry of the transition state, explaining the observed stereoselectivity. Similarly, understanding the mechanism of the acylation step is key to controlling the formation of the quaternary center. This knowledge can then be used to design more effective catalysts or to fine-tune reaction conditions to favor the desired product. nih.gov

| Quantum Chemical Insight | Application to this compound Synthesis |

| Transition State Analysis | Identify the lowest energy pathways for the formation of the desired stereoisomer. |

| Catalyst Design | Model the interaction of substrates with different catalysts to predict and enhance selectivity. |

| Reaction Dynamics | Simulate the entire reaction trajectory to understand the role of solvent and other additives. |

| Spectroscopic Prediction | Calculate theoretical spectroscopic data (e.g., NMR, IR) to aid in the characterization of intermediates and products. |

Flow Chemistry and Continuous Manufacturing for Scalable Synthesis.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals. rsc.orgdtu.dk These include enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scalability. For the synthesis of this compound, a continuous flow process could offer a safer and more efficient alternative to traditional batch methods, particularly if any of the reaction steps are highly exothermic or involve hazardous reagents. rsc.org

A modular flow setup could be designed where each module performs a specific transformation. For example, the initial Michael addition could be performed in one reactor module, followed by an in-line purification step before the stream enters a second reactor for the acylation. This approach allows for precise control over reaction parameters at each stage, leading to higher yields and purities. Furthermore, the integration of real-time analytical techniques, such as IR or NMR spectroscopy, can enable continuous monitoring and optimization of the process. acs.org

| Flow Chemistry Advantage | Relevance to this compound Production |

| Improved Safety | Minimizes the handling of potentially hazardous intermediates and reagents. rsc.org |

| Enhanced Control | Precise control over temperature, pressure, and residence time leads to better reproducibility. |

| Scalability | Seamless transition from laboratory-scale synthesis to pilot and industrial production. dtu.dk |

| Integration | Allows for the integration of multiple reaction and purification steps into a single, continuous process. youtube.com |

Biomimetic and Bio-inspired Synthesis Strategies.

Nature provides a rich source of inspiration for the development of novel synthetic strategies. youtube.com Biomimetic synthesis seeks to mimic the elegant and efficient ways in which enzymes construct complex molecules. wikipedia.org While there may not be a known natural product identical to this compound, its structural components are found in various natural products.

A bio-inspired approach to its synthesis could involve mimicking enzymatic C-C bond formation or acylation reactions. For instance, one could explore the use of organocatalysts that mimic the function of aldolases or acyltransferases. These catalysts can operate under mild, environmentally benign conditions and often exhibit high levels of stereoselectivity. The development of a biomimetic synthesis of this compound would not only provide a novel and potentially more efficient route to the molecule but also contribute to the broader field of green chemistry. rsc.org

Sustainable Synthesis and Industrial Relevance.

The principles of green chemistry are increasingly important in both academic research and industrial manufacturing. A sustainable synthesis of this compound would aim to minimize waste, use renewable starting materials, and employ energy-efficient processes. researchgate.net This could involve the use of catalytic methods over stoichiometric reagents, the selection of greener solvents, and the development of processes with high atom economy.

The industrial relevance of this compound and related compounds lies in their potential as versatile building blocks for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and materials. ontosight.ai The nitrile group, for example, can be readily converted into a variety of other functional groups, including amines, carboxylic acids, and ketones. chemistrysteps.comlibretexts.orgyoutube.com The development of a sustainable and scalable synthesis would be a critical step towards unlocking the industrial potential of this compound class. This could involve exploring cyanide-free nitrile synthesis routes or utilizing biocatalytic methods. mdpi.com

| Sustainability Aspect | Application to this compound Synthesis |

| Catalysis | Development of highly efficient and recyclable catalysts to minimize waste. |

| Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis. |

| Green Solvents | Use of water or other environmentally benign solvents. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. |

Q & A

Basic Research: What are the most efficient synthetic routes for 2-acetyl-2-methylpent-4-eneenitrile, and how can reaction conditions be optimized?

Methodological Answer:

- Nucleophilic Addition Strategies : Use acetylated precursors (e.g., α,β-unsaturated ketones) with nitrile donors (e.g., TMSCN) under Lewis acid catalysis (e.g., ZnI₂) to promote stereoselective cyanation .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the compound, followed by recrystallization in ethanol for higher purity .

- Optimization Metrics : Monitor reaction yield via HPLC (C18 column, acetonitrile/water mobile phase) and track side products using GC-MS .

Basic Research: Which spectroscopic techniques are critical for characterizing 2-acetyl-2-methylpent-4-eneenitrile, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Identify the conjugated ene-nitrile system (δ 5.5–6.5 ppm for olefinic protons; δ 115–125 ppm for nitrile carbons). The acetyl group’s carbonyl carbon appears near δ 200–210 ppm .

- IR Spectroscopy : Look for strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (acetyl C=O stretch) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ion) and fragment analysis to validate structural motifs .

Advanced Research: How can kinetic isotope effects (KIEs) and computational modeling elucidate the reaction mechanism of 2-acetyl-2-methylpent-4-eneenitrile in cycloaddition reactions?

Methodological Answer:

- Isotopic Labeling : Replace hydrogen at the α-carbon with deuterium to study KIE in Diels-Alder reactions. Compare rate constants (k_H/k_D) using time-resolved ¹H NMR .

- DFT Calculations : Model transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to predict regioselectivity and activation barriers. Validate with experimental yields .

Advanced Research: How can researchers resolve discrepancies between theoretical predictions and experimental data in the compound’s reactivity?

Methodological Answer:

- Cross-Validation : Compare computational results (e.g., frontier molecular orbital energies) with experimental Hammett substituent constants for electrophilic/nucleophilic sites .

- Multi-Technique Analysis : Use X-ray crystallography (if crystals are obtainable) to confirm stereochemistry and overlay with DFT-optimized geometries .

- Error Analysis : Quantify uncertainties in computational models (e.g., basis set limitations) and experimental setups (e.g., solvent polarity effects) .

Advanced Research: What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes) in drug discovery?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen binding poses against protein structures (PDB IDs). Prioritize hydrogen bonding with nitrile and acetyl groups .

- In Vitro Assays : Perform enzyme inhibition studies (e.g., fluorescence-based kinetics) and correlate with docking scores. Adjust substituents to enhance binding affinity .

Advanced Research: How can surface adsorption studies improve understanding of the compound’s environmental persistence or catalytic applications?

Methodological Answer:

- Surface Reactivity : Use attenuated total reflectance (ATR)-FTIR to monitor adsorption on silica or metal oxide surfaces. Track shifts in nitrile and carbonyl bands .

- Nanoscale Imaging : Apply atomic force microscopy (AFM) to map surface interactions and quantify adsorption kinetics under varying humidity/pH conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.